Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl-
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Overview
Description
Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mechanism of Action
The mechanism of action of Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Sermorelin: A peptide with a similar structure used in diagnostic and therapeutic applications.
Alanyl-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
Uniqueness
This detailed article provides a comprehensive overview of Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
161961-27-9 |
---|---|
Molecular Formula |
C36H68N12O9S |
Molecular Weight |
845.1 g/mol |
IUPAC Name |
2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C36H68N12O9S/c1-20(2)16-26(48-35(57)27(17-21(3)4)47-30(52)22(5)38)32(54)42-18-28(49)44-24(11-9-14-41-36(39)40)33(55)46-25(12-15-58-6)34(56)45-23(10-7-8-13-37)31(53)43-19-29(50)51/h20-27H,7-19,37-38H2,1-6H3,(H,42,54)(H,43,53)(H,44,49)(H,45,56)(H,46,55)(H,47,52)(H,48,57)(H,50,51)(H4,39,40,41)/t22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
JPNLMLHYOWXLIC-QCOJBMJGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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